molecular formula C27H26N6O5 B12297772 methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate

methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate

Cat. No.: B12297772
M. Wt: 514.5 g/mol
InChI Key: FLPUCSKZOHMPTF-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate is a complex organic compound that features an indole ring and a benzo[g]pteridin-3-yl moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate typically involves multi-step organic reactions. The starting materials might include indole derivatives and benzo[g]pteridin-3-yl compounds. Common synthetic routes may involve:

    Step 1: Formation of the indole derivative through Fischer indole synthesis.

    Step 2: Acylation of the indole derivative with the benzo[g]pteridin-3-yl compound.

    Step 3: Esterification to form the final methyl ester product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the benzo[g]pteridin-3-yl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the indole or benzo[g]pteridin-3-yl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with DNA/RNA: Affecting gene expression or replication.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-indol-3-yl)propanoate: A simpler indole derivative.

    7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl acetate: A related benzo[g]pteridin compound.

Uniqueness

Methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate is unique due to its combination of an indole ring and a benzo[g]pteridin-3-yl moiety, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C27H26N6O5

Molecular Weight

514.5 g/mol

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate

InChI

InChI=1S/C27H26N6O5/c1-14-9-19-21(10-15(14)2)32(3)24-23(30-19)25(35)33(27(37)31-24)13-22(34)29-20(26(36)38-4)11-16-12-28-18-8-6-5-7-17(16)18/h5-10,12,20,28H,11,13H2,1-4H3,(H,29,34)

InChI Key

FLPUCSKZOHMPTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC)C

Origin of Product

United States

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